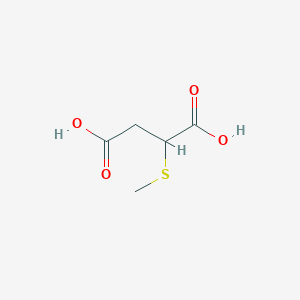
2-(Methylthio)succinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BUTANEDIOIC ACID,2-(METHYLTHIO)-, also known as 2-(Methylthio)succinic acid, is a derivative of succinic acid. This compound is characterized by the presence of a methylthio group attached to the second carbon of the butanedioic acid backbone. It is a colorless crystalline solid that is soluble in water and has a sour taste.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BUTANEDIOIC ACID,2-(METHYLTHIO)- can be achieved through various methods. One common approach involves the reaction of succinic acid with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C and a pH of 7-8 to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, BUTANEDIOIC ACID,2-(METHYLTHIO)- can be produced through the catalytic hydrogenation of maleic acid or maleic anhydride in the presence of methylthiol. This process is carried out in a high-pressure reactor at elevated temperatures (150-200°C) and pressures (10-20 atm). The use of a palladium or platinum catalyst enhances the efficiency of the reaction, leading to higher yields of the target compound.
化学反応の分析
Types of Reactions
BUTANEDIOIC ACID,2-(METHYLTHIO)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
BUTANEDIOIC ACID,2-(METHYLTHIO)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of BUTANEDIOIC ACID,2-(METHYLTHIO)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in the Krebs cycle, contributing to energy production. The methylthio group may also interact with cellular receptors and signaling pathways, influencing various physiological processes.
類似化合物との比較
Similar Compounds
Succinic Acid: The parent compound of BUTANEDIOIC ACID,2-(METHYLTHIO)-, lacking the methylthio group.
Maleic Acid: An isomer of succinic acid with a double bond between the second and third carbon atoms.
Fumaric Acid: Another isomer of succinic acid, differing in the configuration of the double bond.
Uniqueness
BUTANEDIOIC ACID,2-(METHYLTHIO)- is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its parent compound, succinic acid. This functional group enhances its potential for various chemical transformations and applications in research and industry.
特性
CAS番号 |
22119-05-7 |
|---|---|
分子式 |
C5H8O4S |
分子量 |
164.18 g/mol |
IUPAC名 |
2-methylsulfanylbutanedioic acid |
InChI |
InChI=1S/C5H8O4S/c1-10-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9) |
InChIキー |
RZBUKFQTUZLROF-UHFFFAOYSA-N |
正規SMILES |
CSC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















